5-Fluoroisoquinoline-3-carboxylic acid
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Overview
Description
5-Fluoroisoquinoline-3-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compoundThe presence of a fluorine atom in the molecule enhances its chemical and biological properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacobs reaction, Friedländer synthesis, and Pfitzinger reaction are well-known methods for constructing the isoquinoline scaffold . These reactions typically involve the use of transition metal catalysts, ionic liquids, or green reaction protocols to enhance efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve yield and purity while minimizing waste. Additionally, the development of greener and more sustainable methods, such as the use of renewable solvents and catalysts, is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, hydrogenated derivatives, and other functionalized compounds. These products are valuable intermediates for further chemical transformations and applications .
Scientific Research Applications
5-Fluoroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but without the fluorine atom.
Isoquinoline: Another parent compound with a similar structure but without the carboxylic acid group.
Fluoroquinolines: A class of compounds with similar fluorinated structures and biological activities.
Uniqueness
5-Fluoroisoquinoline-3-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications. The fluorine atom increases the compound’s stability and lipophilicity, while the carboxylic acid group provides additional sites for chemical modifications .
Properties
Molecular Formula |
C10H6FNO2 |
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Molecular Weight |
191.16 g/mol |
IUPAC Name |
5-fluoroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14) |
InChI Key |
ZQDFGFCUYNCWBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)F)C(=O)O |
Origin of Product |
United States |
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